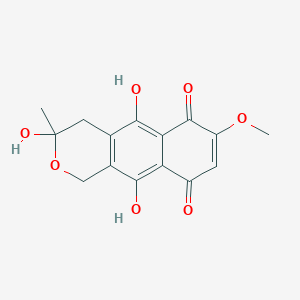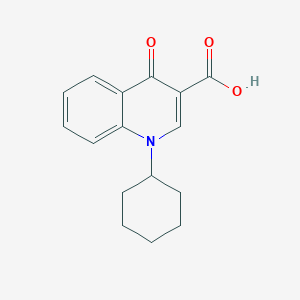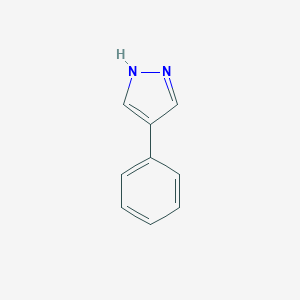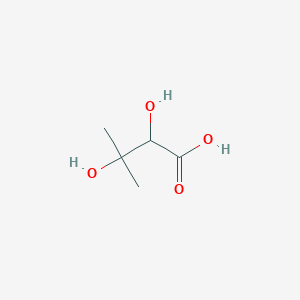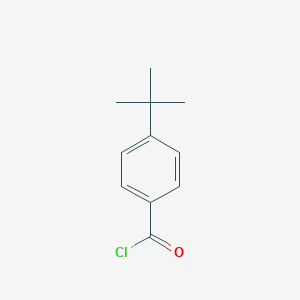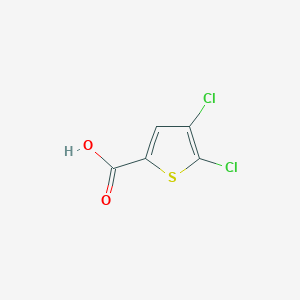
4-ブロモフェノキシ酢酸
説明
(4-Bromophenoxy)acetic acid, also referred to as 4-BPA, is an organic compound with a wide range of applications in the scientific and industrial research fields. It is a brominated derivative of phenoxyacetic acid, and is typically used as a reagent in organic synthesis. Due to its high reactivity, 4-BPA is often used as a building block in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. Additionally, it has been used in the development of new materials, such as polymers and resins.
科学的研究の応用
農業: 植物生長調節
4-ブロモフェノキシ酢酸は、作物の生産性と品質を高める植物生長調節剤 (PGR) として使用されます。 特に雑草の防除、植物の成長促進、果実の結実率の向上に効果があります . この化合物は、作物中の PGR を検出するためのバイオセンサーにも使用され、品質管理に役立っています .
医学: 放射性医薬品
医学研究では、4-ブロモフェノキシ酢酸は、放射性ヨウ素化フェノキシ酢酸誘導体の合成における前駆体として機能します。 これらの誘導体は、診断画像や標的放射線療法に不可欠な放射性医薬品として潜在的な用途があります .
環境科学: バイオセンシング
この化合物の電気化学的特性により、環境モニタリングに適しています。 4-ブロモフェノキシ酢酸の感度検出のための CeO2 修飾電気化学的剥離グラフェン複合センサーが開発され、農業排水中の植物生長調節剤のモニタリングに適用でき、環境保護に貢献しています .
分析化学: 電気化学センシング
4-ブロモフェノキシ酢酸は、分析化学に不可欠な電気化学的方法で検出可能です。この化合物の検出は、PGR のレベルを監視することで、農産物の品質管理に役立ちます。 これにより、作物が安全に消費でき、過剰な化学処理が行われていないことが保証されます .
材料科学: センサー開発
材料科学では、4-ブロモフェノキシ酢酸は、高度なセンサーの開発に関係しています。 前述の CeO2/eGr 複合センサーは、様々な材料用途で使用できる、PGR を検出するための高感度かつ特異的なデバイスを作成する際の化合物の有用性を示しています .
生化学: 酵素活性誘導
生化学的には、4-ブロモフェノキシ酢酸は、イネで β-グルクロニダーゼ (GUS) 活性を誘導できる化学的エリシターとして機能します。 この活性は、植物生化学における遺伝子発現と酵素機能を研究するために重要であり、植物生理学や遺伝子工学に関する洞察を提供します .
Safety and Hazards
特性
IUPAC Name |
2-(4-bromophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEBGAQWWSUOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062034 | |
| Record name | Acetic acid, (4-bromophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1878-91-7 | |
| Record name | 2-(4-Bromophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Bromophenoxy)acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-(4-bromophenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, (4-bromophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-Bromophenoxy)acetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM8SNH9TP7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 4-Bromophenoxyacetic acid?
A: 4-Bromophenoxyacetic acid is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 247.07 g/mol. While the provided abstracts don't provide detailed spectroscopic data, research indicates characteristic peaks in infrared (FT-IR) and Raman spectra, which can be analyzed to identify functional groups and structural features [].
Q2: How is 4-Bromophenoxyacetic acid detected and quantified in real-world samples?
A: A recent study demonstrated the electrochemical determination of 4-Bromophenoxyacetic acid using a CeO2-decorated electrochemical exfoliated graphene (eGr) composite sensor []. This sensor proved effective in detecting the compound in apple juice, highlighting its potential for monitoring plant growth regulators in agricultural products.
Q3: What are the applications of 4-Bromophenoxyacetic acid derivatives in medicinal chemistry?
A: Research indicates that 4-Bromophenoxyacetic acid serves as a precursor for synthesizing various benzimidazole derivatives [, , , , ]. These derivatives exhibit promising antibacterial and antifungal activities in vitro, making them potential candidates for developing new antimicrobial agents.
Q4: Have any studies investigated the structure-activity relationship (SAR) of 4-Bromophenoxyacetic acid derivatives?
A: While the provided abstracts don't delve into specific SAR studies, research on synthesizing N-substituted 2-(4-bromophenoxymethyl)-1H-benzimidazole derivatives explores how modifications to the benzimidazole ring impact antimicrobial activity [, ]. This suggests ongoing efforts to understand the relationship between structure and biological activity in this class of compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





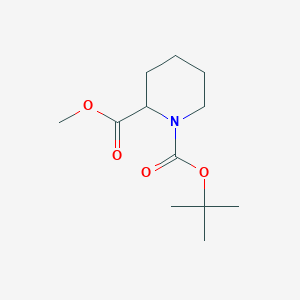
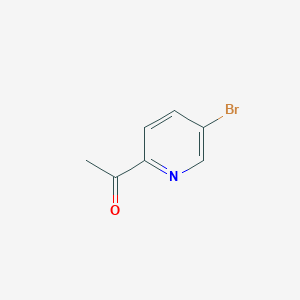
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)
